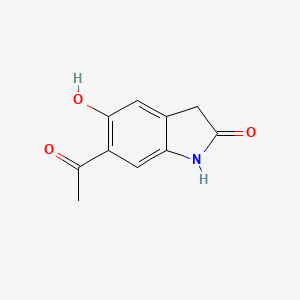
6-Acetyl-1,3-dihydro-5-hydroxy-2H-indol-2-one
Cat. No. B8349460
M. Wt: 191.18 g/mol
InChI Key: CHFCDVGRFVFGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750542
Procedure details


The procedure described in Example 33d was followed with the oxime acetate obtained in step c (2.75 g, 10.97 mmol) and pyridine (8.9 mL, 109.7 mmol) in DMF (110 m). After concentration in vacuo, the residue was purified by silica gel flash chromatography (2% MeOH--CH2Cl,) to give the title compound (0.245 g, 12%) as a pastel yellow solid.



Name
Yield
12%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][C:9](=[O:13])[NH:10]2)=[CH:6][C:5]=1[OH:14])(=O)[CH3:2].[N:15]1C=CC=CC=1>CN(C=O)C>[CH3:2][C:1]1[C:4]2[CH:12]=[C:11]3[NH:10][C:9](=[O:13])[CH2:8][C:7]3=[CH:6][C:5]=2[O:14][N:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=C(C=C2CC(NC2=C1)=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
8.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel flash chromatography (2% MeOH--CH2Cl,)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NOC2=C1C=C1C(=C2)CC(N1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.245 g | |
| YIELD: PERCENTYIELD | 12% | |
| YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
